

3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

IUPAC name

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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An In-depth Technical Guide to 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This guide provides a comprehensive overview of **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine**, a heterocyclic compound of significant interest to researchers and drug development professionals. The document covers its chemical identity, synthesis, biological activity, and its role as a kinase inhibitor.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine**.^{[1][2]} It is also referred to as 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine.^[1] This compound belongs to the class of pyrazolopyrimidines, which are recognized for their diverse biological activities.^{[3][4][5]}

Table 1: Physicochemical Properties of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Property	Value	Reference
CAS Number	5399-44-0	[1] [6]
Molecular Formula	C ₆ H ₇ N ₅	[1] [2] [6]
Molecular Weight	149.157 g/mol	[6]
Physical Form	Solid	[1]
Storage Temperature	2-8°C, sealed in dry, dark place	[1]
Purity	Typically available at ≥95%	[1] [6]

Synthesis and Experimental Protocols

The synthesis of **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine** can be achieved through a multi-step process starting from readily available precursors. A common approach involves the construction of the pyrazole ring followed by the annulation of the pyrimidine ring. While a specific protocol for this exact molecule is not detailed in the provided search results, a general and plausible synthetic route can be derived from the synthesis of analogous pyrazolo[3,4-d]pyrimidines.[\[3\]](#)

General Synthetic Protocol

A plausible synthetic route involves the reaction of a 5-amino-3-methyl-1H-pyrazole-4-carbonitrile with a suitable one-carbon synthon to form the pyrimidine ring.

Experimental Protocol: Synthesis of **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine**

- Step 1: Synthesis of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile.
 - To a solution of malononitrile and acetamidine hydrochloride in a suitable solvent like ethanol, add a base such as sodium ethoxide.
 - Reflux the mixture for several hours.
 - Monitor the reaction progress using Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid).
- The resulting precipitate of 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is collected by filtration, washed with cold ethanol, and dried.
- Step 2: Cyclization to form **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine**.
 - The 5-amino-3-methyl-1H-pyrazole-4-carbonitrile is then reacted with formamide.
 - The mixture is heated at a high temperature (e.g., 180-200°C) for several hours.
 - After cooling, the reaction mixture is triturated with a solvent like ethanol.
 - The solid product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield **3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine**.

Materials and Equipment:

- Malononitrile
- Acetamidine hydrochloride
- Sodium ethoxide
- Ethanol
- Acetic acid
- Formamide
- Round-bottom flasks, condensers, heating mantles, magnetic stirrers
- Filtration apparatus (Büchner funnel, filter paper)
- TLC plates and developing chamber
- Recrystallization apparatus

Characterization:

The final product should be characterized using standard analytical techniques to confirm its identity and purity. These include:

- ^1H NMR and ^{13}C NMR Spectroscopy: To confirm the chemical structure.
- Mass Spectrometry: To determine the molecular weight.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Melting Point Analysis: To assess purity.
- Elemental Analysis: To confirm the elemental composition.

Biological Activity and Signaling Pathways

Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[\[4\]](#)[\[7\]](#) Their structural similarity to endogenous purines allows them to interact with various biological targets, most notably protein kinases.

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry for the development of kinase inhibitors.[\[5\]](#) These compounds act as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking their catalytic activity.[\[8\]](#) The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a crucial class of therapeutic agents.[\[9\]](#) Derivatives of pyrazolo[3,4-d]pyrimidine have been shown to inhibit a variety of kinases, including:

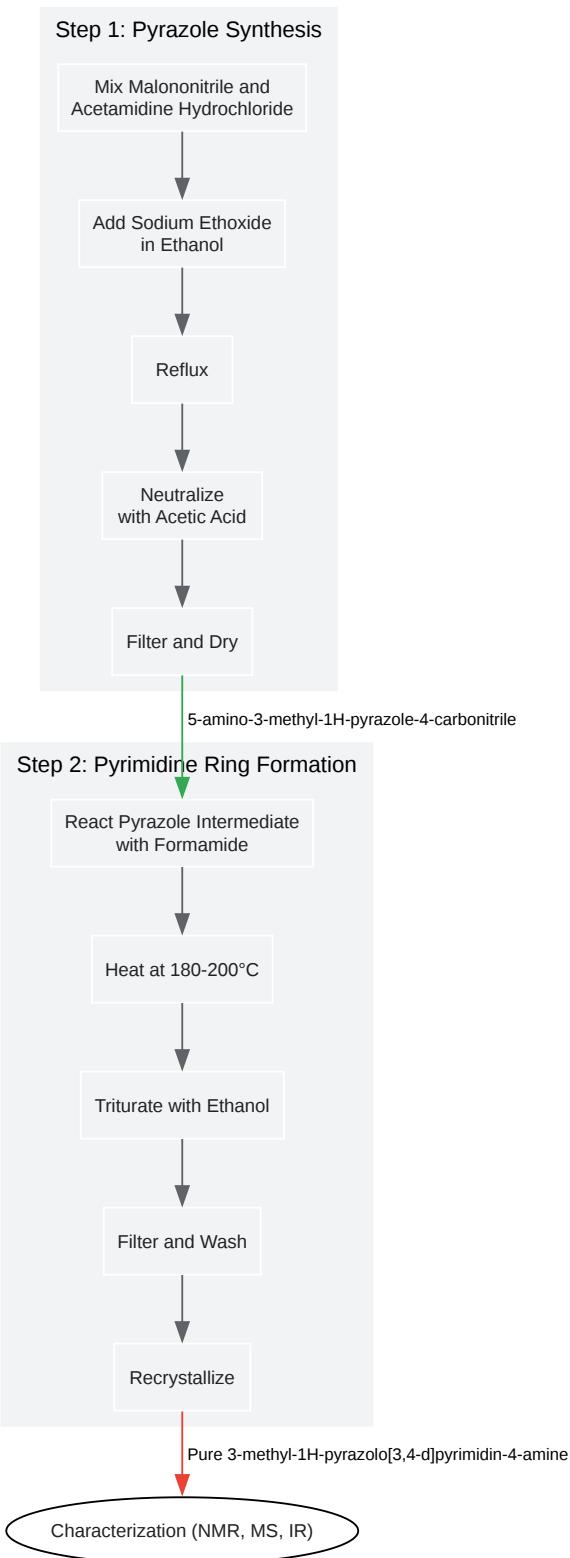
- Src family kinases[\[10\]](#)
- Epidermal Growth Factor Receptor (EGFR)[\[8\]](#)
- p38 α mitogen-activated protein kinase[\[2\]](#)

The inhibition of these kinases can disrupt signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to the suppression of tumor growth.[10]

Visualizations

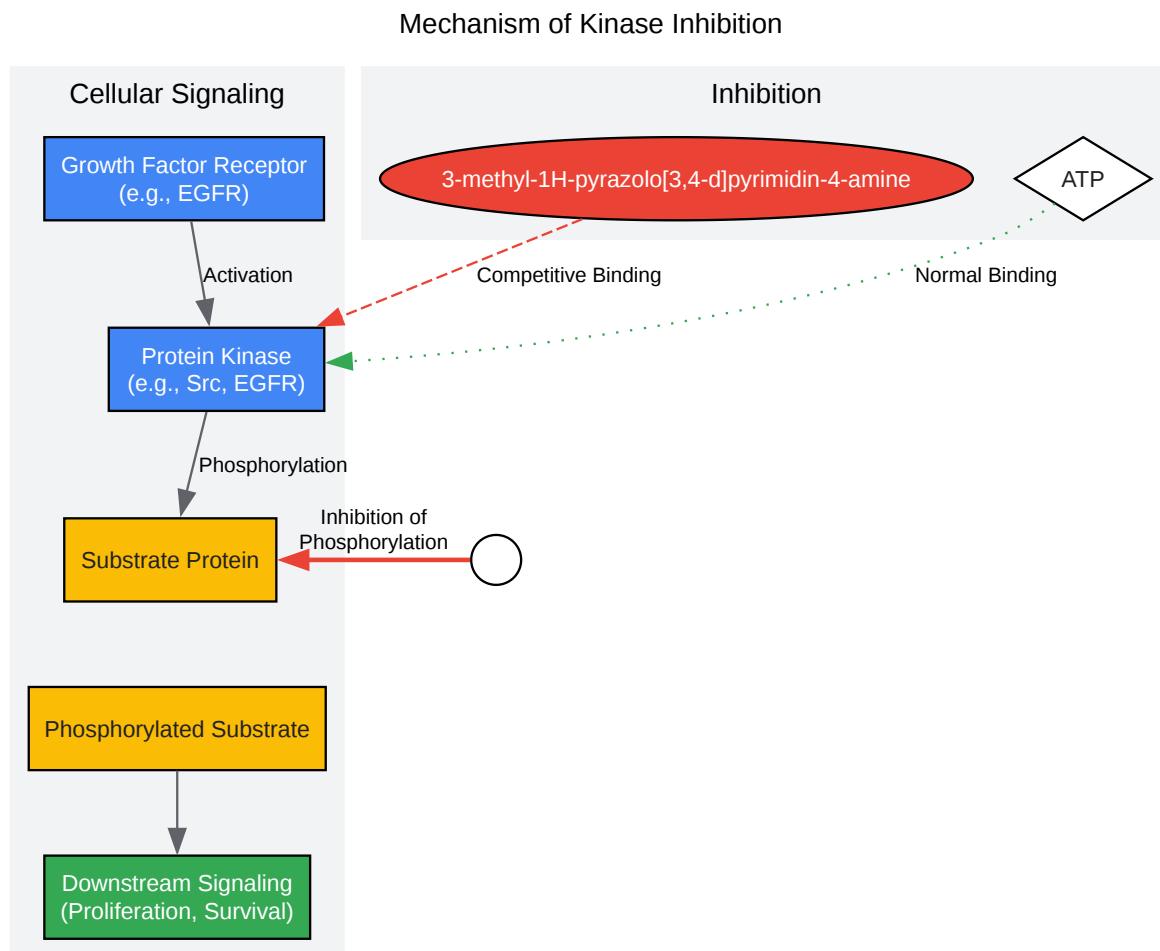
Experimental Workflow: Synthesis of 3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Synthesis Workflow

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Caption: A flowchart illustrating the two-step synthesis of the target compound.

Signaling Pathway: Kinase Inhibition by a Pyrazolo[3,4-d]pyrimidine Derivative



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Caption: A diagram showing competitive inhibition of a protein kinase by the compound.

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- To cite this document: BenchChem. [3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360408#3-methyl-1h-pyrazolo-3-4-d-pyrimidin-4-amine-iupac-name\]](https://www.benchchem.com/product/b1360408#3-methyl-1h-pyrazolo-3-4-d-pyrimidin-4-amine-iupac-name)

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